N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7/c1-24-14-7-11(8-15(25-2)16(14)26-3)17(23)20-19-22-21-18(29-19)10-4-5-12-13(6-10)28-9-27-12/h4-8H,9H2,1-3H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJOCZMNRXZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 5-(Benzo[d]dioxol-5-yl)-1,3,4-Oxadiazol-2-Amine
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of N-(benzo[d]dioxol-5-carbonyl)hydrazinecarbothioamide. A representative protocol involves:
- Reacting benzo[d]dioxole-5-carbonyl chloride with thiosemicarbazide in dichloromethane at 0–5°C to form the diacylhydrazide intermediate.
- Cyclizing the intermediate with phosphorus oxychloride (POCl₃) under reflux (80°C, 6 h), yielding the 2-amino-1,3,4-oxadiazole derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 80°C | |
| Cyclizing Agent | POCl₃ |
Alternative Cyclodehydration Using Hydroxylamine
A modified approach employs hydroxylamine hydrochloride for amidoxime formation, followed by acylative cyclization:
- Benzo[d]dioxole-5-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux (4 h) to yield the amidoxime.
- Treating the amidoxime with chloroacetyl chloride in toluene at 110–120°C for 6–8 h induces cyclodehydration, forming the oxadiazole ring.
Optimization Insight :
- Tetrabutylammonium fluoride (TBAF) accelerates cyclization at room temperature, reducing energy input.
- Bulky acyl groups necessitate elevated temperatures (50–80°C) for complete conversion.
Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride
The 2-amino-1,3,4-oxadiazole intermediate undergoes amidation with 3,4,5-trimethoxybenzoyl chloride:
- Dissolving the oxadiazol-2-amine in dry tetrahydrofuran (THF) under nitrogen.
- Adding 3,4,5-trimethoxybenzoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
- Stirring at room temperature for 12 h, followed by aqueous workup and recrystallization from ethanol.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 7.92 (d, J = 1.6 Hz, 1H, ArH), 7.85 (dd, J = 8.4, 1.6 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.08 (s, 2H, OCH₂O), 3.89 (s, 9H, 3×OCH₃).
- HRMS : m/z [M+H]⁺ calculated for C₂₀H₁₈N₃O₇: 412.1143; found: 412.1146.
One-Pot Tandem Synthesis
Recent advances enable a streamlined one-pot procedure:
- Concurrent cyclodehydration and amidation using polymer-supported reagents.
- Combining benzo[d]dioxole-5-carbohydrazide, 3,4,5-trimethoxybenzoyl chloride, and N,N’-carbonyldiimidazole (CDI) in acetonitrile at 60°C for 24 h.
Advantages :
- Eliminates intermediate isolation, improving atom economy.
- Yields comparable to stepwise methods (65–70%).
Mechanistic Investigations
Cyclodehydration Pathway
Density functional theory (DFT) studies reveal a concerted mechanism for POCl₃-mediated cyclization, with a Gibbs activation energy (ΔG‡) of 28.5 kcal/mol.
Amidation Kinetics
Pseudo-first-order kinetics govern the acylation step, with a rate constant (k) of 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.
Challenges and Optimization
Byproduct Formation
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
- Ethereal solvents (THF, dioxane) balance reactivity and workability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diacylhydrazide route | 68–72 | 80 | High reproducibility | POCl₃ handling hazards |
| Hydroxylamine route | 60–65 | 110–120 | Avoids POCl₃ | Long reaction time |
| One-pot tandem | 65–70 | 60 | Simplified workflow | Requires specialized reagents |
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Oxadiazole-Based Derivatives
Key Differences :
- The benzo[d][1,3]dioxol-5-yl substituent may improve metabolic stability compared to phenyl groups .
Benzimidazole and Thiazole Derivatives
Key Differences :
- The benzimidazole derivative exhibits a planar aromatic system, which may enhance DNA intercalation, unlike the oxadiazole core.
- The thiazole derivative incorporates a cyclopropane ring, introducing steric hindrance that could affect target binding.
Penta-2,4-dienamide Derivatives
Key Differences :
- The conjugated diene backbone in allows for π-π stacking interactions, whereas the oxadiazole core in the target compound provides rigidity and metabolic stability.
Physicochemical and Spectral Comparisons
- Methoxy Groups : The 3,4,5-trimethoxybenzamide moiety is common in combretastatin analogs , where methoxy groups enhance tubulin-binding affinity. This suggests the target compound may share similar pharmacological targets.
- NMR Data : The trimethoxybenzamide protons in resonate at δ 3.76–3.90 ppm, consistent with electron-donating methoxy groups. Benzo[d][1,3]dioxole protons typically appear as doublets near δ 6.8–7.5 ppm .
- Melting Points : Oxadiazole derivatives (e.g., ) exhibit higher melting points (176–228°C) compared to dienamides (157–233°C ), likely due to stronger intermolecular hydrogen bonding in oxadiazoles.
Biologische Aktivität
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and a trimethoxybenzamide group. The molecular formula is with a molecular weight of approximately 348.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines in vitro.
- Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses.
- Immunomodulatory Effects : It may influence immune cell functions, including the proliferation of lymphocytes and the production of immunomodulatory cytokines.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses and cancer progression.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Cytotoxic effects on various cancer cell lines | , |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | , |
| Immunomodulatory | Enhanced lymphocyte proliferation | , |
Case Studies
- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.
- Inflammation Model : In an animal model of carrageenan-induced paw edema, administration of the compound led to a significant decrease in paw swelling compared to control groups, suggesting potent anti-inflammatory effects.
- Immunological Response : In a study assessing the effects on T-cell proliferation, the compound enhanced the proliferative response in CD4+ T-cells when stimulated with anti-CD3 antibodies.
Q & A
Q. How can synergistic effects with existing therapies be evaluated preclinically?
- Approach :
- Combination index (CI) : Calculate synergy using the Chou-Talalay method in cell-based assays .
- In vivo xenograft models : Test efficacy in combination with standard chemotherapeutics (e.g., paclitaxel) .
- Mechanistic studies : RNA-seq or phosphoproteomics to identify pathways modulated by the combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
